4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid

Description

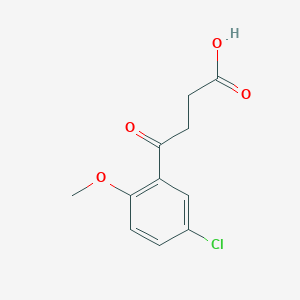

4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C₁₁H₁₁ClO₅ and a molecular weight of 270.66 g/mol (calculated). Its structure consists of a phenyl ring substituted with a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 2. The 4-oxobutanoic acid moiety comprises a four-carbon chain with a ketone group at the β-position and a terminal carboxylic acid group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of triazole derivatives and other bioactive molecules .

Propriétés

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOWUQIVWVDBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424657 | |

| Record name | 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63213-94-5 | |

| Record name | 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form an intermediate.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been investigated for several applications:

1. Medicinal Chemistry

- Neuroprotection : Research indicates that derivatives of this compound can inhibit neurotoxic cytokines, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various biological models, suggesting its utility in treating inflammatory conditions.

2. Anticancer Research

- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values suggest moderate potency when compared to established chemotherapeutics .

- Mechanism of Action : The anticancer activity may be attributed to apoptosis induction and disruption of cell cycle progression, making it a candidate for further development as an anticancer agent .

3. Biological Activity

- Enzyme Inhibition Studies : This compound has been utilized in studies focusing on enzyme inhibition, particularly targeting enzymes involved in metabolic pathways relevant to various diseases .

Neuroprotection in Animal Models

A study highlighted the neuroprotective effects of similar compounds, demonstrating reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines, showcasing the potential of this compound in neurodegenerative disease therapies.

Anticancer Activity

A notable evaluation assessed the cytotoxic effects of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid on different cancer cell lines. The findings indicated significant growth inhibition with IC50 values comparable to leading chemotherapeutics, suggesting its potential as a new anticancer agent .

Mécanisme D'action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.

Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Variations

a. 4-(3-Chloro-4-Methoxyphenyl)-4-Oxobutanoic Acid

- Structure : Chlorine at position 3, methoxy at position 3.

- CAS RN : 39496-87-2 .

- Comparison: The shifted substituents alter electronic effects on the phenyl ring.

b. 4-(5-Chloro-2-Hydroxyphenyl)-4-Oxobutanoic Acid

- Key Difference : Replacing the methoxy group with a hydroxyl (-OH) increases hydrogen-bonding capacity, which could improve solubility but reduce metabolic stability.

Aromatic Group Variations

a. 4-(Naphthalen-2-yl)-4-Oxobutanoic Acid

- Structure : Naphthalene replaces the substituted phenyl ring.

- Properties : Higher molecular weight (228.24 g/mol), melting point (174°C), and π-conjugation .

- Application: Intermediate in synthesizing naphthol derivatives and amino acid analogs .

b. 4-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)-4-Oxobutanoic Acid

Ester vs. Acid Derivatives

a. Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate

- Structure : Ethyl ester of the target compound.

- Properties: Liquid state, molecular weight 270.71 g/mol, soluble in ethanol and water .

- Application : Used in laboratory experiments as a precursor for hydrolysis to the carboxylic acid form .

b. 4-Methoxy-4-Oxobutanoic Acid (S8)

- Synthesis: Derived from methanol via succinylation .

- Comparison : Lacks aromatic substitution, simplifying reactivity but reducing structural complexity for targeted applications.

Physicochemical and Functional Comparisons

Table 1: Structural and Physical Properties

Table 2: Functional Group Impact on Properties

Activité Biologique

4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro and methoxy substitution on a phenyl ring, linked to a 4-oxobutanoic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the chloro and methoxy groups enhances its binding affinity to various biological targets, potentially modulating enzyme activity and influencing biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory responses and metabolic processes.

- Protein-Ligand Interactions : The compound may bind to specific receptors or enzymes, altering their function and affecting cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound may inhibit the NF-kB inflammatory pathway, which is crucial in various inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activity, possibly through the modulation of oxidative stress pathways.

- Antimicrobial Activity : There is emerging evidence supporting its efficacy against certain microbial strains, although further studies are needed for confirmation.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

- Inflammation Models : In vitro studies demonstrated that compounds structurally similar to this compound can significantly reduce pro-inflammatory cytokine levels in cell cultures.

- Cytotoxicity Assessments : Assessments against various cancer cell lines have indicated low cytotoxicity, suggesting a favorable selectivity profile for therapeutic applications.

- Docking Studies : Molecular docking simulations have identified potential protein targets for the compound, indicating its ability to bind effectively to enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.